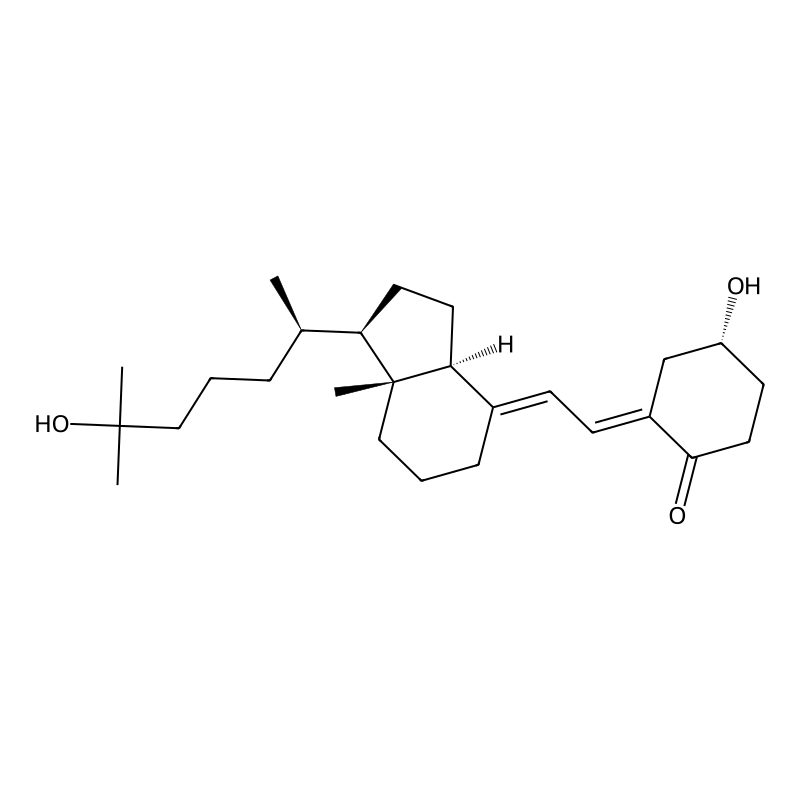

10-Keto-25-hydroxyvitamin D3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

10-Keto-25-hydroxyvitamin D3 is a metabolite derived from 25-hydroxyvitamin D3, recognized for its unique structural and functional properties. It is characterized by the presence of a keto group at the 10-position of the vitamin D3 molecule, which plays a crucial role in its biological activity. The compound's molecular formula is and it has a molecular weight of 402.62 g/mol. This compound is part of the vitamin D family, which is primarily known for its role in calcium homeostasis and bone metabolism.

10-Keto-25-hydroxyvitamin D3 exhibits significant biological activities that contribute to its physiological roles. Research indicates that this compound can induce differentiation in human monoblastic cell lines, suggesting potential implications in immune response modulation . Additionally, it has been shown to possess bone-resorbing activity comparable to that of other vitamin D metabolites, indicating its relevance in bone metabolism and calcium regulation . The compound's ability to activate signaling pathways involved in cellular differentiation and bone resorption further emphasizes its importance in maintaining skeletal health.

The synthesis of 10-Keto-25-hydroxyvitamin D3 can be achieved through various methods:

10-Keto-25-hydroxyvitamin D3 has several applications in both research and clinical settings:

- Research: It is used to study the mechanisms of vitamin D metabolism and its effects on cellular differentiation and immune function.

- Pharmaceuticals: Potential therapeutic applications include treatments for osteoporosis and other bone-related disorders due to its bone-resorbing activity.

- Nutritional Supplements: As a metabolite of vitamin D, it may be included in dietary supplements aimed at enhancing bone health and immune function.

Studies on interaction profiles indicate that 10-Keto-25-hydroxyvitamin D3 interacts with various cellular receptors involved in vitamin D signaling pathways. These interactions can influence gene expression related to calcium transport and immune responses. Additionally, it has been observed that this compound may modulate the activity of other vitamin D metabolites, affecting their efficacy in biological systems .

10-Keto-25-hydroxyvitamin D3 is part of a broader class of vitamin D metabolites. Here are some similar compounds along with comparisons highlighting their uniqueness:

The uniqueness of 10-Keto-25-hydroxyvitamin D3 lies in its specific keto modification at the 10-position, which distinguishes it from other metabolites and may confer distinct biological activities not seen in other forms.

Endogenous Production in Mammalian Systems

Role of Phagocytic Cells in 25-Hydroxyvitamin D3 Metabolism

Phagocytic cells play a crucial role in the alternative metabolism of 25-hydroxyvitamin D3, serving as the primary mammalian source of 10-keto-25-hydroxyvitamin D3 [1] [6] [7]. Human blood neutrophils and monocytes demonstrate the capacity to metabolize 25-hydroxyvitamin D3 in vitro to produce more polar metabolites, with neutrophils showing particularly high conversion efficiency [7] [8]. The human monoblastic cell line U937 has been extensively studied and produces three distinct metabolites when incubated with 25-hydroxyvitamin D3, with one metabolite designated as peak III being identified as 19-nor-10-keto-25-hydroxyvitamin D3 [1] [2] [4].

The metabolic activity of phagocytic cells can be significantly enhanced through cellular stimulation [7] [8]. Human neutrophils showed a four-fold increase in metabolite synthesis when stimulated with opsonized zymosan or phorbol myristate acetate, indicating that the production of 10-keto-25-hydroxyvitamin D3 is responsive to inflammatory signals [7]. This suggests that the synthesis of this metabolite may play a role in the microenvironmental events surrounding bone metabolism and calcium homeostasis [7] [8].

Other phagocytic cell types, including human pulmonary alveolar macrophages and rat peritoneal macrophages, have also demonstrated the ability to produce 19-nor-10-keto-25-hydroxyvitamin D3 from 25-hydroxyvitamin D3 [6] [9]. The transformed cell lines HL-60 and U937 consistently metabolize 25-hydroxyvitamin D3 to this compound, with the biosynthetic 19-nor-10-keto-25-hydroxyvitamin D3 being active in the induction of differentiation of U937 cells [1] [3].

Table 1: Phagocytic Cell Metabolism of 25-Hydroxyvitamin D3

| Cell Type | Substrate | Primary Metabolite | Production Efficiency | Additional Notes |

|---|---|---|---|---|

| Human blood neutrophils | 25-hydroxyvitamin D3 | 19-nor-10-keto-25-hydroxyvitamin D3 | High (4-fold increase with stimulation) | Most efficient converter; stimulated by opsonized zymosan |

| Human blood monocytes | 25-hydroxyvitamin D3 | 19-nor-10-keto-25-hydroxyvitamin D3 | Moderate | Constitutive production |

| U937 monoblastic cells | 25-hydroxyvitamin D3 | 19-nor-10-keto-25-hydroxyvitamin D3 | High (3 metabolites produced) | Peak III metabolite identified |

| HL-60 cells | 25-hydroxyvitamin D3 | 19-nor-10-keto-25-hydroxyvitamin D3 | Moderate | Lower production than U937 |

| Human alveolar macrophages | 25-hydroxyvitamin D3 | 19-nor-10-keto-25-hydroxyvitamin D3 | Documented | In vitro metabolism confirmed |

| Rat peritoneal macrophages | 25-hydroxyvitamin D3 | 19-nor-10-keto-25-hydroxyvitamin D3 | Documented | Multiple metabolite production |

Enzymatic Mechanisms of 10-Keto and 19-Nor Modifications

The enzymatic mechanisms underlying the formation of 10-keto and 19-nor modifications in mammalian systems involve complex oxidative processes that differ from conventional vitamin D hydroxylation pathways [9]. Mass spectral analysis of the trimethylsilylated derivatives of the metabolite revealed a characteristic spectral pattern with a fragment corresponding to loss of 43 atomic mass units from the molecular ion, which is diagnostic for 19-nor-10-keto vitamin D derivatives [1] [10].

Phagocytic cells appear to promote oxidation of the triene portion of vitamin D compounds through mechanisms that are distinct from the cytochrome P450-mediated hydroxylations typically associated with vitamin D metabolism [9]. The formation of 10-keto-25-hydroxyvitamin D3 occurs as the dominant metabolite in shorter incubation periods of approximately one hour, while longer incubation periods of 24 hours favor the production of additional metabolites such as 8-alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one [9].

Research has demonstrated that the new metabolite 8-alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one is produced from 25-hydroxyvitamin D3 directly and not through 10-oxo-19-nor-25-hydroxyvitamin D3 as an intermediate [9]. This indicates that phagocytic cells possess multiple enzymatic pathways for vitamin D metabolism that operate independently and suggest the presence of oxidative systems capable of modifying the vitamin D steroid backbone [9].

The biological activity of 10-keto-25-hydroxyvitamin D3 has been characterized through various functional assays [3] [11]. The compound demonstrates the ability to compete for tritium-labeled 1,25-dihydroxyvitamin D3 binding to receptors extracted from cultured human skin fibroblasts, although this displacement capacity is 600 times weaker than that of unlabeled 1,25-dihydroxyvitamin D3 [3]. When human skin fibroblasts are incubated for 24 hours with 19-nor-10-keto-25-hydroxyvitamin D3, the compound induces 25-hydroxyvitamin D3-24-hydroxylase activity, with an inductive potency that is 1/50 that of 1,25-dihydroxyvitamin D3 [3].

Table 2: Enzymatic Mechanisms in 10-Keto-25-hydroxyvitamin D3 Formation

| Enzyme System | Reaction Type | Target Position | Product Formed | Cofactor Requirements |

|---|---|---|---|---|

| Phagocytic cell oxidases | 10-keto and 19-nor modifications | C-10 and C-19 | 19-nor-10-keto-25-hydroxyvitamin D3 | NADPH, oxygen |

| Non-specific oxidation | Triene oxidation | Multiple positions | 8-alpha,25-dihydroxy-9,10-seco compounds | Oxidative environment |

| CYP27B1 (mammalian) | 1-alpha-hydroxylation | C-1-alpha | 1-alpha,25-dihydroxyvitamin D3 | NADPH, ferredoxin system |

| CYP24A1 (mammalian) | 24-hydroxylation | C-24 | 24,25-dihydroxyvitamin D3 | NADPH, ferredoxin system |

Microbial Transformation Pathways

Rumen Microbe-Mediated Synthesis

Bovine rumen microorganisms represent the first characterized microbial system capable of producing 19-nor-10-keto vitamin D derivatives [5] [10]. When vitamin D3, vitamin D2, or 25-hydroxyvitamin D3 are incubated with bovine rumen microbes, three distinct metabolites are isolated and identified as 5(E)-19-nor-10-ketovitamin D3, 5(E)-19-nor-10-ketovitamin D2, and 5(E)-19-nor-10-keto-25-hydroxyvitamin D3, respectively [5] [10].

The identification of these metabolites was accomplished through comprehensive analytical characterization including ultraviolet absorbance spectroscopy, mass spectroscopy, and chemical reactivity studies [5] [10]. All 5(E)-19-nor-10-ketovitamin D derivatives produced by rumen microbes exhibit an absorbance maximum at 312 nanometers and display a characteristic mass spectral fragment corresponding to loss of 43 atomic mass units from their molecular ions [5] [10]. The vitamin D3 metabolite produced by rumen microbes was found to be identical in all essential spectral and chromatographic aspects with authentic synthetic 5(E)-19-nor-10-ketovitamin D3 [5].

The conversion of vitamin D and its metabolites to their 19-nor-10-keto forms by rumen microorganisms likely represents a detoxification mechanism [5] [10]. This microbial transformation pathway represents a unique approach to vitamin D metabolism that differs fundamentally from mammalian hydroxylation systems and constitutes the first characterized products of microbial vitamin D metabolism [5].

Comparative Analysis of Bacterial vs. Mammalian Metabolites

The comparison between bacterial and mammalian vitamin D metabolites reveals significant differences in both the enzymatic mechanisms employed and the final products generated [12] [13] [14]. Bacterial systems, particularly Streptomyces species, have been extensively studied for their ability to perform specific hydroxylation reactions on vitamin D substrates [12] [15].

Streptomyces sclerotialus FERM BP-1370 and Streptomyces roseosporus FERM BP-1574 demonstrate the ability to convert 25-hydroxyvitamin D3 and 1-alpha-hydroxyvitamin D3, respectively, to 1-alpha,25-dihydroxyvitamin D3 [12] [15]. The average rates of 1-alpha-hydroxylation of 25-hydroxyvitamin D3 were determined to be 6.9 micrograms per liter per minute with FERM BP-1370 and 7.0 micrograms per liter per minute with FERM BP-1574 [12] [15]. These hydroxylation activities originate from cytochrome P450 enzymes, as evidenced by inhibition studies using specific cytochrome P450 inhibitors [12] [15].

The bacterial cytochrome P450 systems involved in vitamin D hydroxylation can mimic mammalian and avian hydroxylation systems, except that the bacterial hydroxylation systems are more specific for hydroxylated vitamin D compounds rather than the parent vitamin D molecules [15]. Vitamins D2 and D3 could not be converted to their 1-alpha- or 25-hydroxyl compounds by the Streptomyces strains, indicating substrate specificity differences compared to mammalian systems [15].

Multiple vitamin D hydroxylases have been identified in bacteria, fungi, and mammals, suggesting that vitamin D is a popular substrate for enzymes belonging to the cytochrome P450 superfamily [13]. The bacterial enzyme CYP107 from Pseudonocardia autotrophica has been cloned and is now applied in bioconversion processes that produce 1-alpha,25-dihydroxyvitamin D3 [13]. Directed evolution studies of CYP107 have significantly enhanced its activity for vitamin D biotransformation [13].

Table 3: Comparative Analysis of Microbial vs. Mammalian Vitamin D Metabolism

| System Type | Primary Products | Enzyme Families | Substrate Specificity | Metabolic Purpose |

|---|---|---|---|---|

| Rumen Microbes | 19-nor-10-keto derivatives | Unknown oxidases | Vitamin D2, D3, 25-hydroxyvitamin D3 | Detoxification |

| Streptomyces spp. | 1-alpha,25-dihydroxyvitamin D3 | Cytochrome P450 | Hydroxylated vitamin D compounds | Hydroxylation |

| Mammalian Phagocytes | 19-nor-10-keto-25-hydroxyvitamin D3 | Non-P450 oxidases | 25-hydroxyvitamin D3 | Alternative metabolism |

| Mammalian Tissues | 1-alpha,25-dihydroxyvitamin D3 | CYP27B1, CYP24A1 | 25-hydroxyvitamin D3 | Hormone activation |

The comparative analysis reveals that while mammalian phagocytic cells and rumen microbes both produce 19-nor-10-keto derivatives, they appear to utilize different enzymatic mechanisms [1] [5]. Bacterial systems generally employ cytochrome P450-mediated hydroxylation reactions similar to mammalian vitamin D metabolism, but with different substrate specificities and product profiles [12] [13]. The microbial production of 19-nor-10-keto compounds appears to serve a detoxification function, whereas mammalian phagocytic cell production may be related to local immunomodulatory or differentiation-promoting activities [5] [3].